molecular formula C12H17NO2 · HCl B555167 L-Valine benzyl ester hydrochloride CAS No. 2462-34-2

L-Valine benzyl ester hydrochloride

Cat. No. B555167
CAS RN: 2462-34-2
M. Wt: 243.73 g/mol
InChI Key: ZIUNABFUHGBCMF-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine benzyl ester hydrochloride is a compound with the molecular formula C12H18ClNO2 . It is an optically active compound containing only the levorotatory isomer (L-valine) . The compound is a white crystalline solid .


Molecular Structure Analysis

The molecular weight of this compound is 243.73 g/mol . The IUPAC name is benzyl (2S)-2-amino-3-methylbutanoate;hydrochloride . The compound has several computed descriptors, including InChI and SMILES strings .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is soluble in water and has a specific rotation of -9.0 to -11.0 degrees (C=2, H2O) . The compound has a melting point of 138 degrees Celsius .

Scientific Research Applications

Synthesis and Prodrug Development

L-Valine benzyl ester hydrochloride has been utilized in the synthesis of new compounds and prodrugs. For example, it was used in creating a water-soluble prodrug of the adenosine A2A receptor antagonist MSX-2, which showed stability in artificial gastric acid and susceptibility to cleavage by pig liver esterase (Vollmann et al., 2008). In another study, it was part of a process for amide bond formation in the preparation of amides through copper-mediated oxidative coupling (Giguère-Bisson et al., 2012).

Molecular Recognition and Extraction

Research on molecular recognition properties demonstrated its use in extraction and transport studies. For instance, its molecular recognition properties were investigated using hemicucurbiturils as receptors in extraction and transport of amino acids (Cucolea et al., 2016).

Analytical Chemistry and Method Development

In analytical chemistry, it was used for developing and validating a gas chromatography method for the production of anti-hypertensive drugs, highlighting its utility in the pharmaceutical industry (Shinde et al., 2013).

Enzymatic Stability Studies

It also played a role in evaluating the chemical and enzymatic stabilities of amino acid prodrugs, offering insights into the design of more stable and efficient prodrugs (Gupta et al., 2009).

Polymer Synthesis and Properties

Furthermore, this compound was involved in the synthesis of polymers, such as in the asymmetric anionic polymerization of N-maleoyl-L-valine methyl ester to produce polymers with high specific rotations (Zhang et al., 2004).

Fluorescent Labeling and Biomolecule Probing

In another application, it was used in the synthesis of fluorescent functionalized benzo(a)phenoxazinium chlorides for potential use as covalent probes for biomolecules (Barros et al., 2006).

Mechanism of Action

Target of Action

L-Valine benzyl ester hydrochloride, also known as H-Val-OBzl.HCl, is a derivative of the amino acid L-Valine . It is primarily used as an intermediate in the preparation of peptides . The primary targets of this compound are therefore the peptide structures that it helps to form.

Mode of Action

It is known that it acts as a building block in the synthesis of peptides . It is likely that it interacts with its targets by being incorporated into the peptide chain during synthesis, thereby influencing the structure and function of the resulting peptide.

properties

IUPAC Name

benzyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUNABFUHGBCMF-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469272
Record name Val-OBzl HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2462-34-2
Record name Val-OBzl HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine benzyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Valine benzyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
L-Valine benzyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
L-Valine benzyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
L-Valine benzyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
L-Valine benzyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
L-Valine benzyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.